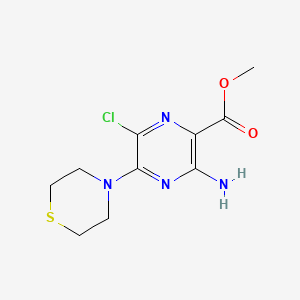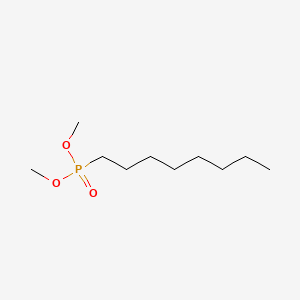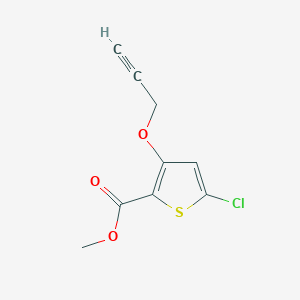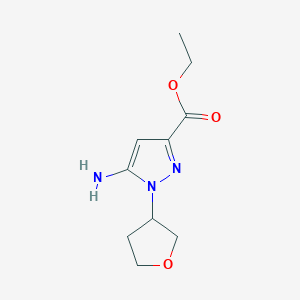
Ethanol, 2,2,2-trichloro-, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2-methylsulfonyloxy-ethane is an organic compound with the molecular formula C3H5Cl3O3S. It is a colorless liquid that has been used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methylsulfonyloxy-ethane can be synthesized through the chlorination of 2-methylsulfonyloxy-ethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves large-scale chlorination processes. The raw materials are fed into a reactor where they are exposed to chlorine gas. The reaction is monitored and controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-2-methylsulfonyloxy-ethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: It can be reduced to form simpler compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted ethane derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include simpler hydrocarbons and alcohols.
Applications De Recherche Scientifique
1,1,1-Trichloro-2-methylsulfonyloxy-ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in studies involving the effects of chlorinated compounds on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves its interaction with molecular targets in biological systems. It can act as an alkylating agent, reacting with nucleophiles such as DNA, proteins, and other cellular components. This interaction can lead to various biological effects, including cytotoxicity and mutagenicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms attached to an ethane backbone.
1,1,2-Trichloroethane: Another isomer with a different arrangement of chlorine atoms.
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar chlorinated structure.
Uniqueness
1,1,1-Trichloro-2-methylsulfonyloxy-ethane is unique due to the presence of the methylsulfonyloxy group, which imparts different chemical properties compared to other trichloroethane derivatives. This functional group allows for specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
57392-58-2 |
|---|---|
Formule moléculaire |
C3H5Cl3O3S |
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl methanesulfonate |
InChI |
InChI=1S/C3H5Cl3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 |
Clé InChI |
WSOBLQNNNMEZAF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


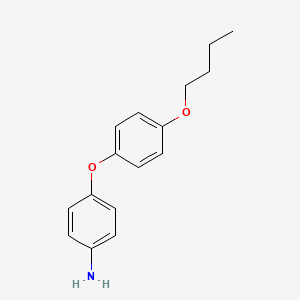
![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B15089437.png)
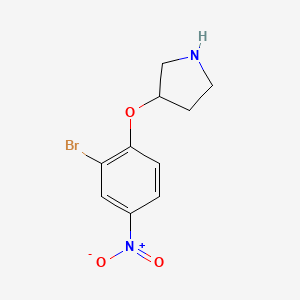
![2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B15089453.png)
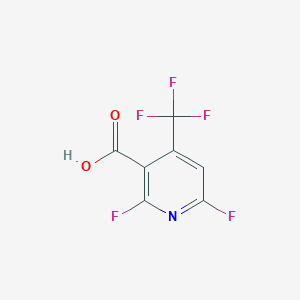
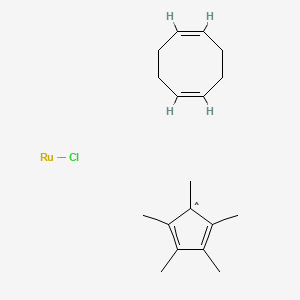
![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)
